molecular formula C20H24N2O7S B15150294 N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B15150294
M. Wt: 436.5 g/mol
InChI Key: UOZZNDFIQLMYQF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group, which is known for its biological activity, and a nitrophenyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Prop-2-en-1-yloxy Group: This step involves the reaction of an appropriate alcohol with an alkylating agent such as propargyl bromide under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a nucleophilic substitution reaction.

    Formation of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine under basic conditions.

    Introduction of the Methoxy and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its functional groups.

    Medicine: Potential therapeutic applications due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide would depend on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates. The nitrophenyl group could participate in redox reactions, while the sulfonamide group could interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide: Lacks the nitro group.

    N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-nitrophenyl)-4-methylbenzenesulfonamide: Lacks the methoxy group.

Uniqueness

N-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both methoxy and nitro groups, which can participate in a variety of chemical reactions and provide distinct biological activities.

Properties

Molecular Formula

C20H24N2O7S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-hydroxy-3-prop-2-enoxypropyl)-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H24N2O7S/c1-4-11-29-14-17(23)13-21(30(26,27)18-8-5-15(2)6-9-18)19-12-16(22(24)25)7-10-20(19)28-3/h4-10,12,17,23H,1,11,13-14H2,2-3H3

InChI Key

UOZZNDFIQLMYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COCC=C)O)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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